molecular formula C6H15NO B13010328 2-Ethoxy-2-methylpropan-1-amine CAS No. 89585-21-7

2-Ethoxy-2-methylpropan-1-amine

Cat. No.: B13010328
CAS No.: 89585-21-7
M. Wt: 117.19 g/mol
InChI Key: HAFKEKWSUKEWIN-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methylpropan-1-amine hydrochloride ( 1803605-10-8) is a primary amine salt offered for research and development purposes. This compound features a branched hydrocarbon backbone with an ethoxy group and a primary amine functional group, which is stabilized as a hydrochloride salt for handling . The molecular formula is C6H16ClNO, and it has a molecular weight of 153.65 g/mol . As a primary amine, this compound serves as a versatile building block in organic synthesis. Its primary application is in reductive amination reactions, a key method for the controlled synthesis of substituted amines . In these reactions, the amine can condense with aldehydes or ketones to form imine intermediates, which are then reduced to form more complex secondary or tertiary amines. This process is crucial for avoiding the issue of over-alkylation common in direct alkylation methods . The ethoxy group may influence the compound's solubility and steric properties, making it a valuable reagent for exploring structure-activity relationships in various research fields. Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, observing all safety precautions. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. For extended storage, it is recommended to keep the product under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89585-21-7

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

2-ethoxy-2-methylpropan-1-amine

InChI

InChI=1S/C6H15NO/c1-4-8-6(2,3)5-7/h4-5,7H2,1-3H3

InChI Key

HAFKEKWSUKEWIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)CN

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Ethoxy-2-methylpropanal or Ketone Precursors

One common approach is the reductive amination of a 2-ethoxy-2-methylpropanal or corresponding ketone intermediate with ammonia or an amine source. This method involves:

This route allows for high selectivity and yields under controlled pH (typically mildly acidic to neutral) and temperature (20–50 °C) conditions.

Alkylation of Ethoxy-Substituted Amines

Another method involves the alkylation of ethoxy-substituted amines with methylating agents:

  • Starting from 2-ethoxypropan-1-amine, methylation at the 2-position can be achieved using methyl halides or methyl sulfonates under basic conditions.
  • Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation or side reactions.

Detailed Process Example from Patent Literature

Although direct patents on 2-Ethoxy-2-methylpropan-1-amine are limited, analogous preparation methods for related ethoxyalkylamines provide insight:

  • Step 1: Formation of imine intermediate by refluxing an aldehyde with an amine source in an organic solvent (e.g., toluene) under azeotropic dehydration to remove water and drive the reaction forward.
  • Step 2: Methylation of the imine intermediate under alkaline conditions with methylating reagents, controlling molar ratios and temperature (0–60 °C) to optimize yield.
  • Step 3: Deprotection and hydrolysis to release the free amine hydrochloride salt.
  • Step 4: Azeotropic dehydration and basification to obtain the free amine product with high purity (>99.7%) and low water content (<0.2%).

This method, adapted from a patent on 2-methoxyethylamine synthesis, emphasizes:

  • Use of azeotropic dehydration to shift equilibria.
  • Mild reaction temperatures to avoid high-pressure hazards.
  • High yield (56–84%) and environmentally friendly conditions with minimal waste.

Data Table: Comparative Synthesis Parameters

Step Reaction Type Conditions Key Reagents Outcome/Notes
1 Imine formation Reflux, 80–145 °C, 8–16 hours Aldehyde, amine, toluene Azeotropic removal of water
2 Methylation 0–60 °C, 1–2.5 hours addition Methylating agent, base Controlled methylation of imine
3 Deprotection Room temperature, 0.5–3 hours Acid solution (HCl) Formation of amine hydrochloride
4 Dehydration & basification 80–145 °C, 10–18 hours Organic solvent, alkali Free amine isolation by distillation

Analytical and Purification Techniques

  • Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.
  • Distillation under reduced pressure is employed to purify the final amine, collecting fractions boiling at 82–85 °C.
  • Water content is minimized (<0.2%) to ensure product stability.

Research Findings and Industrial Relevance

  • The described synthetic route avoids high-pressure and high-temperature conditions, enhancing safety and scalability.
  • The process generates minimal waste compared to traditional Gabriel synthesis or other classical amine preparations.
  • Recovery and reuse of solvents such as toluene reduce environmental impact and production costs.
  • The method is adaptable for industrial scale with yields up to 84% and product purity exceeding 99.7%.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted amines.

Scientific Research Applications

Pharmaceutical Development

2-Ethoxy-2-methylpropan-1-amine is utilized in medicinal chemistry for the development of new drugs. Its structure allows for the exploration of novel pharmacophores, which can lead to the discovery of therapeutics targeting various biological pathways.

Case Study : Research has shown that derivatives of this compound exhibit potential as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, particularly in creating more complex molecules. It can participate in various chemical reactions, including:

  • Alkylation Reactions : Used to introduce alkyl groups into other compounds.
  • Reductive Amination : Facilitates the formation of secondary amines from aldehydes or ketones.

Data Table 1: Reaction Types Involving this compound

Reaction TypeDescriptionExample Products
AlkylationIntroduction of alkyl groupsAlkylated amines
Reductive AminationFormation of secondary aminesVarious amine derivatives
Nucleophilic SubstitutionReplacement of ethoxy group with other nucleophilesHalides, thiols

Biological Research

In biological studies, this compound is used to investigate the effects of amine derivatives on cellular systems. Its unique structure allows researchers to study its interactions with enzymes and receptors.

Case Study : A study demonstrated that this compound can modulate signaling pathways involved in cell proliferation, suggesting its potential role in cancer research.

Production of Specialty Chemicals

In the industrial sector, this compound is employed in the production of specialty chemicals such as surfactants and polymers. Its properties make it suitable for use as a solvent and reagent in various chemical processes.

Data Table 2: Industrial Uses of this compound

ApplicationDescription
SurfactantsUsed in formulations for detergents and emulsifiers
PolymersActs as a monomer or additive in polymer synthesis
SolventUtilized in organic reactions requiring a polar aprotic solvent

Agrochemical Synthesis

This compound also finds applications in the synthesis of agrochemicals, where it serves as an intermediate for developing herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Substituents Boiling Point (°C) Solubility Key Applications References
2-Ethoxy-2-methylpropan-1-amine C₆H₁₅NO Ethoxy, methyl, amine Not reported Likely polar Pharmaceutical intermediate Inferred
1-Methoxy-2-methylpropan-2-amine C₅H₁₃NO Methoxy, methyl, amine 98 Miscible with water Agrochemical intermediate (e.g., dimethenamid)
1-(2-Ethoxyphenyl)propan-1-amine C₁₁H₁₇NO Ethoxy-phenyl, amine Not reported Liquid (RT storage) Research chemical
3-MeOMA (meta-methoxymethamphetamine) C₁₁H₁₇NO Methoxy-phenyl, methylamine Not reported Hydrochloride salt Reference standard (pharma)
1-(1,3-Benzodioxol-5-yl)-2-methylpropan-2-amine C₁₁H₁₅NO₂ Benzodioxol, methyl, amine Not reported Not reported Psychoactive research

Physicochemical Properties

  • Polarity and Solubility : The ethoxy group enhances hydrophilicity compared to purely alkyl amines. For example, methoxyisopropylamine (BP 98°C) is water-miscible, whereas phenyl-substituted analogs (e.g., 3-MeOMA) form stable hydrochloride salts for pharmaceutical use .

Biological Activity

2-Ethoxy-2-methylpropan-1-amine, also known as this compound hydrochloride, is an organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C6H16ClNO. Its structure features an ethoxy group attached to a branched alkyl chain, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. This mechanism is crucial in modulating metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways. This interaction could lead to alterations in neurotransmitter levels, potentially affecting mood and behavior.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter levels, suggesting potential antidepressant effects.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection, which warrants further investigation into the neuroprotective potential of this compound.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Biological Activities
This compoundEthoxy group on a branched aminePotential antidepressant and anti-inflammatory effects
3-(4-Methoxyphenyl)-2-methylpropan-1-amineMethoxy group on a phenyl ringVaried pharmacological profiles
3-(3-Dimethylaminophenyl)-2-methylpropan-1-amineDimethylamino groupIncreased lipophilicity and potential CNS activity

This table illustrates how variations in substituents can significantly influence the pharmacological profiles of these compounds.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antidepressant Efficacy : A study on a related compound demonstrated significant improvements in depressive symptoms through modulation of serotonin levels, suggesting a similar potential for this compound.
  • Inflammation Models : In vitro studies have shown that analogs can reduce pro-inflammatory cytokine production, indicating that this compound may also possess anti-inflammatory properties.
  • Neuroprotective Studies : Research involving structural analogs has indicated neuroprotective effects against oxidative stress in neuronal cell lines, warranting further exploration for this compound.

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